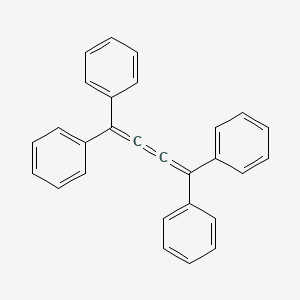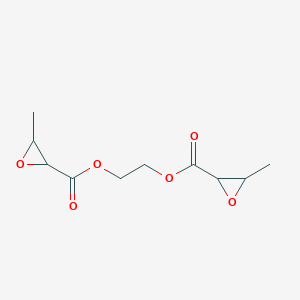
Ethyleneglycol bis-(2,3-epoxybutyrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyleneglycol bis-(2,3-epoxybutyrate) is an organic compound with the molecular formula C10H14O6. It is a diester of ethylene glycol and 2,3-epoxybutyric acid. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyleneglycol bis-(2,3-epoxybutyrate) can be synthesized through the esterification of ethylene glycol with 2,3-epoxybutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ethyleneglycol bis-(2,3-epoxybutyrate) involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The process may also involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.
化学反应分析
Types of Reactions
Ethyleneglycol bis-(2,3-epoxybutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the epoxy groups to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed
Oxidation: Diacids such as ethyleneglycol bis-(2,3-dihydroxybutyrate).
Reduction: Diols such as ethyleneglycol bis-(2,3-dihydroxybutyrate).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyleneglycol bis-(2,3-epoxybutyrate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of advanced materials with specific properties.
Materials Science: The compound is utilized in the fabrication of coatings, adhesives, and composites due to its excellent mechanical and chemical properties.
Biology and Medicine: Research explores its potential in drug delivery systems and biomedical devices, leveraging its biocompatibility and reactivity.
Industry: It finds applications in the production of specialty chemicals and as a cross-linking agent in various industrial processes.
作用机制
The mechanism of action of ethyleneglycol bis-(2,3-epoxybutyrate) involves its reactivity with various nucleophiles and electrophiles. The epoxy groups are highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in polymerization and cross-linking reactions, where the compound acts as a key building block.
相似化合物的比较
Similar Compounds
Ethyleneglycol bis-(2,3-epoxypropionate): Similar structure but with different epoxy group positioning.
Ethyleneglycol bis-(2,3-epoxyvalerate): Longer carbon chain compared to ethyleneglycol bis-(2,3-epoxybutyrate).
Ethyleneglycol bis-(2,3-epoxyhexanoate): Even longer carbon chain, affecting its physical and chemical properties.
Uniqueness
Ethyleneglycol bis-(2,3-epoxybutyrate) is unique due to its specific epoxy group positioning and the balance between its hydrophilic and hydrophobic properties. This balance makes it particularly useful in applications requiring both solubility and reactivity, such as in the synthesis of advanced polymers and materials.
属性
CAS 编号 |
99173-77-0 |
|---|---|
分子式 |
C10H14O6 |
分子量 |
230.21 g/mol |
IUPAC 名称 |
2-(3-methyloxirane-2-carbonyl)oxyethyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H14O6/c1-5-7(15-5)9(11)13-3-4-14-10(12)8-6(2)16-8/h5-8H,3-4H2,1-2H3 |
InChI 键 |
RASFDPYEJAASRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)C(=O)OCCOC(=O)C2C(O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
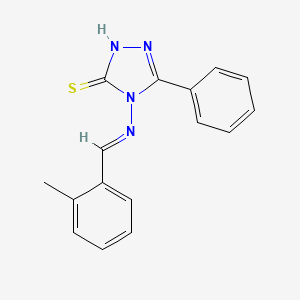

![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)
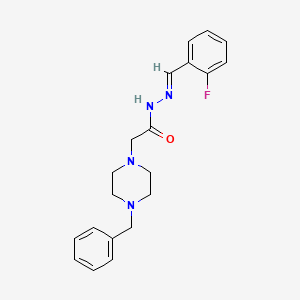
![1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B11968945.png)

![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/structure/B11968955.png)
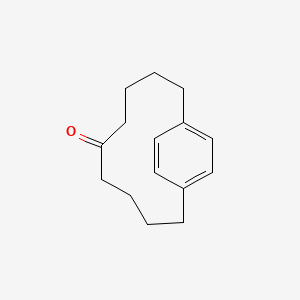
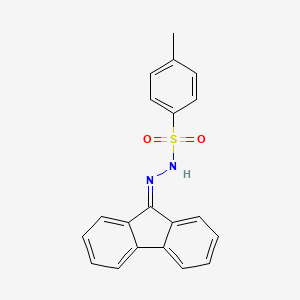
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
